Methyl 2-(7-nitro-1H-indol-1-yl)acetate is an organic compound that belongs to the class of indole derivatives, specifically featuring a nitro group at the 7-position of the indole ring and an acetate functional group. This compound has garnered interest in medicinal chemistry due to its potential bioactivity, particularly in cancer research.
The synthesis and characterization of methyl 2-(7-nitro-1H-indol-1-yl)acetate have been explored in various studies focusing on indole derivatives, which are known for their diverse biological activities. Indoles are a significant class of compounds in pharmaceuticals, often serving as scaffolds for drug development.
Methyl 2-(7-nitro-1H-indol-1-yl)acetate can be classified as:
The synthesis of methyl 2-(7-nitro-1H-indol-1-yl)acetate typically involves several steps:
The synthesis may vary based on specific reaction conditions such as temperature, solvent choice (often dimethylformamide or ethanol), and catalysts (like sulfuric acid or phosphoric acid). Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Methyl 2-(7-nitro-1H-indol-1-yl)acetate features a complex structure characterized by:
Key structural data include:
Methyl 2-(7-nitro-1H-indol-1-yl)acetate can undergo various chemical reactions:
These reactions are facilitated by varying reagents such as lithium aluminum hydride for reduction or aqueous sodium hydroxide for hydrolysis, with reaction conditions optimized for yield and selectivity .
The mechanism of action for methyl 2-(7-nitro-1H-indol-1-yl)acetate relates primarily to its interactions with biological targets:
Experimental data suggest that methyl 2-(7-nitro-1H-indol-1-yl)acetate exhibits antiproliferative effects against various cancer cell lines, indicating its potential as a therapeutic agent .
Relevant analyses include spectroscopic methods (NMR, IR) that provide insights into functional groups and molecular interactions .
Methyl 2-(7-nitro-1H-indol-1-yl)acetate has potential applications in:
Research continues to explore its efficacy and safety profiles, paving the way for future therapeutic applications .
The indole nucleus—a bicyclic structure comprising fused benzene and pyrrole rings—represents a privileged scaffold in medicinal chemistry due to its exceptional versatility in interacting with diverse biological targets. This molecular architecture permits extensive structural modifications, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. Naturally occurring indole alkaloids like vincristine (antineoplastic), reserpine (antihypertensive), and sumatriptan (antimigraine) historically demonstrated the pharmacophoric value of this scaffold [8]. Synthetic indole derivatives constitute >10% of commercial drugs, including anti-inflammatory agents (indomethacin), antivirals (arbidol), and antipsychotics (paliperidone) [8]. The indole ring’s electron-rich nature facilitates π-stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine), while its hydrogen-bonding capacity enhances target binding affinity [3] [8].
Table 1: Therapeutic Applications of Selected Indole-Based Drugs
Drug Name | Therapeutic Category | Molecular Target |
---|---|---|
Ondansetron | Antiemetic | 5-HT₃ receptor antagonist |
Fluvastatin | Hypolipidemic | HMG-CoA reductase inhibitor |
Zafirlukast | Anti-asthmatic | Leukotriene receptor antagonist |
Panobinostat | Antineoplastic | HDAC inhibitor |
Sotrastaurin* | Immunosuppressant | Protein kinase C inhibitor |
*Clinical trial candidate [8]
Combinatorial chemistry and transition-metal-catalyzed reactions (e.g., palladium-mediated heteroannulation) have accelerated indole derivative synthesis, facilitating rapid exploration of structure-activity relationships [3] [8]. The scaffold’s adaptability is evidenced by its incorporation into kinase inhibitors (e.g., sunitinib), epigenetic modulators (e.g., abexinostat), and protease-activated receptor antagonists [7] [8].
Nitro-substituted indoles exhibit enhanced pharmacological profiles due to the nitro group’s dual electronic and steric effects. The strong electron-withdrawing nature (–NO₂) reduces indole ring electron density, increasing susceptibility to nucleophilic attack and modulating binding to charged receptor pockets [4] [7]. Positional isomerism critically influences bioactivity: 5-nitroindoles demonstrate superior antibacterial effects, while 7-nitro derivatives exhibit potent enzyme inhibition [4] [8].
In diabetes research, 7-nitroindole derivatives act as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis. Compound 1-(α-naphthalen-1-ylsulfonyl)-7-nitro-1H-indole achieves IC₅₀ = 1.34 µM—over 3-fold more potent than the natural inhibitor AMP (IC₅₀ = 4.0 µM) [4]. Molecular docking reveals the nitro group forms key hydrogen bonds with FBPase’s Arg140 and Tyr113 residues, stabilizing the inactive enzyme conformation [4].
Table 2: Bioactivity of Nitroindole Derivatives Against Disease Targets
Compound Class | Nitro Position | Biological Activity | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
PAR-4 antagonists | 5-NO₂ | Antiplatelet aggregation | 140 nM (ML354) |
FBPase inhibitors | 7-NO₂ | Antidiabetic (gluconeogenesis) | 1.34 µM |
HDAC inhibitors | 4-NO₂ | Anticancer (histone deacetylation) | 3.2 nM (Abexinostat*) |
Antifungal indole-triazoles | 5-NO₂ | Ergosterol synthesis inhibition | 0.8 µg/mL |
*Representative clinical candidate [3] [4] [8]
Nitroindoles also serve as precursors for reduced derivatives (e.g., aminoindoles, hydroxylamines) through catalytic hydrogenation or enzymatic reduction. This facilitates prodrug strategies where the nitro group acts as a bioreducible moiety activated under hypoxic conditions in tumor microenvironments [8].
Methyl 2-(7-nitro-1H-indol-1-yl)acetate (Chemical Formula: C₁₁H₁₀N₂O₄; Molecular Weight: 234.21 g/mol) serves as a versatile building block for nitrogen-functionalized indoles. Its molecular structure features two reactive sites: the ester moiety (–COOCH₃) permits hydrolysis or transesterification, while the electron-deficient 7-nitroindole ring undergoes nucleophilic aromatic substitution or reduction [4]. The compound is synthesized via N-alkylation of 7-nitroindole with methyl bromoacetate under basic conditions (e.g., K₂CO₃/DMF), achieving yields >75% after recrystallization .
Table 3: Synthetic Applications of Methyl 2-(7-Nitro-1H-Indol-1-yl)Acetate
Reaction Type | Reagents/Conditions | Products Generated | Pharmacological Utility |
---|---|---|---|
Ester hydrolysis | NaOH/H₂O; Δ | 2-(7-Nitroindol-1-yl)acetic acid | Carboxylate-based FBPase inhibitors |
Nitro reduction | SnCl₂/HCl or H₂/Pd-C | Methyl 2-(7-amino-1H-indol-1-yl)acetate | Precursor to triazole conjugates |
N-Heterocyclic coupling | Suzuki-Miyaura cross-coupling | 7-Nitro-1-(carboxymethyl)indole-aryl derivatives | PAR-4 antagonists |
Electrophilic substitution | Halogenation (e.g., Br₂/AcOH) | 3-Bromo-7-nitroindole acetates | Halogenated probes for PET imaging |
This intermediate enabled the synthesis of 1-(α-naphthalen-1-ylsulfonyl)-7-nitro-1H-indole—a lead FBPase inhibitor for type 2 diabetes [4]. The synthetic route involves:
In thrombosis research, structural analogs of this compound were screened as protease-activated receptor-4 (PAR-4) antagonists. Although 7-nitro derivatives showed suboptimal potency (IC₅₀ >10 µM), they informed structure-activity relationship (SAR) models guiding development of ML354 (VU0099704)—a 140 nM PAR-4 antagonist [7]. The methyl ester group provides ideal lipophilicity (logP ≈ 2.1) for cell permeability during in vitro assays, while serving as a synthetic handle for carboxylate bioisosteres [7]. Current research exploits this scaffold to develop indole-triazole conjugates with enhanced antifungal activity and reduced nitro-associated toxicity [3] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1